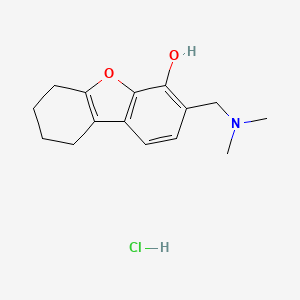
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((dimethylamino)methyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((dimethylamino)methyl)-, hydrochloride is a chemical compound with a complex structure It is known for its unique properties and potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((dimethylamino)methyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the dibenzofuran core, followed by the introduction of the dimethylamino group and the tetrahydro modifications. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((dimethylamino)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((dimethylamino)methyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s unique properties make it useful in industrial applications, such as the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((dimethylamino)methyl)-, hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular pathways involved may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
Dibenzofuran: The parent compound, which lacks the tetrahydro and dimethylamino modifications.
4-Dibenzofuranol: A simpler derivative without the tetrahydro and dimethylamino groups.
Dimethylaminomethyl derivatives: Compounds with similar dimethylamino modifications but different core structures.
Uniqueness
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((dimethylamino)methyl)-, hydrochloride is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
118638-04-3 |
|---|---|
分子式 |
C15H20ClNO2 |
分子量 |
281.78 g/mol |
IUPAC名 |
3-[(dimethylamino)methyl]-6,7,8,9-tetrahydrodibenzofuran-4-ol;hydrochloride |
InChI |
InChI=1S/C15H19NO2.ClH/c1-16(2)9-10-7-8-12-11-5-3-4-6-13(11)18-15(12)14(10)17;/h7-8,17H,3-6,9H2,1-2H3;1H |
InChIキー |
JOTJSOIHJFEEDA-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=C(C2=C(C=C1)C3=C(O2)CCCC3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


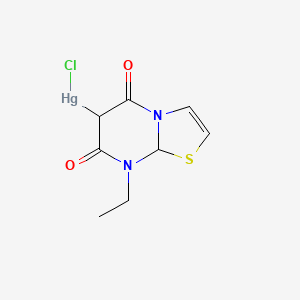
![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)
![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)

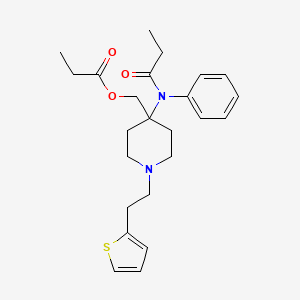
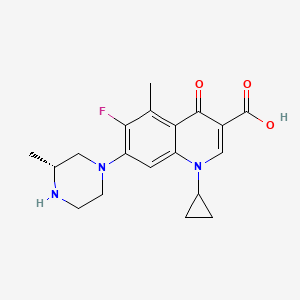
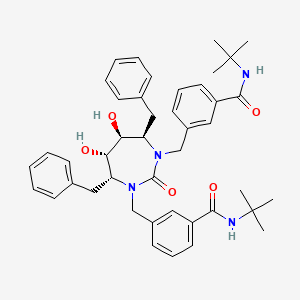
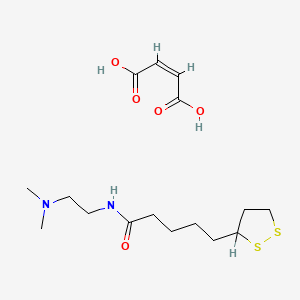




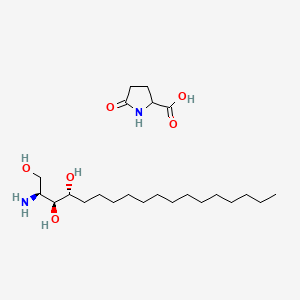
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)
